molecular formula C14H12FN3O3 B11560177 N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide

N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide

Katalognummer: B11560177
Molekulargewicht: 289.26 g/mol
InChI-Schlüssel: ABJMKQSHURBVHZ-LZYBPNLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Vorbereitungsmethoden

The synthesis of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 2-fluoroaniline with 5-methylfurfural in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions to facilitate the formation of the Schiff base hydrazone . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, and catalysts such as acids or bases depending on the reaction type. Major products formed from these reactions vary but can include derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The compound’s ability to interact with cellular membranes and proteins also contributes to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other Schiff base hydrazones such as N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine and N’-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide. Compared to these compounds, N-(2-FLUOROPHENYL)-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C14H12FN3O3

Molekulargewicht

289.26 g/mol

IUPAC-Name

N-(2-fluorophenyl)-N'-[(E)-(5-methylfuran-2-yl)methylideneamino]oxamide

InChI

InChI=1S/C14H12FN3O3/c1-9-6-7-10(21-9)8-16-18-14(20)13(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,17,19)(H,18,20)/b16-8+

InChI-Schlüssel

ABJMKQSHURBVHZ-LZYBPNLTSA-N

Isomerische SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2F

Kanonische SMILES

CC1=CC=C(O1)C=NNC(=O)C(=O)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.